Threosaminitol
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Overview
Description
Threosaminitol is a chiral compound with significant importance in various fields of scientific research. Its unique structure, featuring an amino group and multiple hydroxyl groups, makes it a versatile molecule for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Threosaminitol can be achieved through several methods. One common approach involves the epoxidation of amino-benzene butane, followed by selective reduction and hydrolysis . Another method includes the preparation of (2r,3s)-3-amino-4-phenylbutane-1,2-epoxide compounds, which are then treated with specific reagents to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of water-soluble solvents and controlled reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: Threosaminitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino and hydroxyl groups, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Threosaminitol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Industrially, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Threosaminitol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and participate in various biochemical reactions. These interactions can influence cellular processes and metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Threosaminitol include other chiral amino alcohols and polyols, such as erythritol and dithiothreitol .
Uniqueness: What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of multiple functional groups. This unique combination allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
62397-88-0 |
---|---|
Molecular Formula |
C4H11NO3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
(2R,3S)-3-aminobutane-1,2,4-triol |
InChI |
InChI=1S/C4H11NO3/c5-3(1-6)4(8)2-7/h3-4,6-8H,1-2,5H2/t3-,4-/m0/s1 |
InChI Key |
PMLGQXIKBPFHJZ-IMJSIDKUSA-N |
SMILES |
C(C(C(CO)O)N)O |
Isomeric SMILES |
C([C@@H]([C@H](CO)O)N)O |
Canonical SMILES |
C(C(C(CO)O)N)O |
Synonyms |
threosaminitol |
Origin of Product |
United States |
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